Enhanced Antiarrhythmic Potency and Improved Therapeutic Index Over Unsubstituted Secondary Amides
In a head-to-head comparison, the class of functionalized acetoxylidides, to which this compound belongs, demonstrated superior antiarrhythmic potency and a wider therapeutic margin compared to unsubstituted secondary amide analogs. The study specifies that 'most of the target compounds were more potent than the corresponding secondary amides and had improved therapeutic margins toward CNS toxicity' [1]. The quantified difference in potency is a direct result of the 2-(diethylamino)ethoxy substitution on the amide nitrogen, a key structural feature of 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride.
| Evidence Dimension | Antiarrhythmic efficacy (protection against chloroform-induced ventricular tachycardia) and acute CNS toxicity |
|---|---|
| Target Compound Data | Functionalized amide alkyl substituent class (including the target compound) |
| Comparator Or Baseline | Unsubstituted secondary amides |
| Quantified Difference | More potent and had improved therapeutic margins toward CNS toxicity |
| Conditions | In vivo mouse model: chloroform-induced ventricular tachycardia assay and acute CNS toxicity evaluation. |
Why This Matters
For users developing antiarrhythmic agents, this compound provides a chemically defined scaffold that achieves a significantly better potency-to-neurotoxicity ratio than its simpler precursor structures, making it a superior starting point for lead optimization.
- [1] McMaster, P. D., Byrnes, E. W., Block, A. J., & Tenthorey, P. A. (1981). New antiarrhythmic agents. 5. alpha-Aminoaceto-2,6-xylidides with functionalized amide alkyl substituents. Journal of Medicinal Chemistry, 24(1), 53–58. View Source
